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Compound of Interest

Compound Name: 3-Ethoxy-4-methoxybenzoic acid

Cat. No.: B1586650 Get Quote

For researchers, scientists, and professionals in drug development, the precise

characterization of molecular structures is paramount. This guide provides an in-depth

comparative analysis of the spectroscopic data for 3-Ethoxy-4-methoxybenzoic acid and its

common derivatives. By examining the nuances in Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the structural features that

define these compounds and influence their chemical behavior. This guide is designed to be a

practical resource, offering not only a compilation of spectral data but also the rationale behind

the observed spectroscopic signatures and the experimental protocols to reproduce these

findings.

The Core Moiety: 3-Ethoxy-4-methoxybenzoic Acid
3-Ethoxy-4-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure,

featuring a benzoic acid core with ethoxy and methoxy groups at the 3 and 4 positions

respectively, gives rise to a distinct spectroscopic profile. Understanding this profile is

foundational to identifying its derivatives.

Molecular Structure and Key Identifiers:

IUPAC Name: 3-ethoxy-4-methoxybenzoic acid[1]

Molecular Formula: C₁₀H₁₂O₄[1]
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Molecular Weight: 196.20 g/mol [1]

CAS Number: 2651-55-0[1]

Structure of 3-Ethoxy-4-methoxybenzoic acid.

Spectroscopic Data at a Glance
The following table summarizes the key spectroscopic data for 3-Ethoxy-4-methoxybenzoic
acid. Where direct experimental data is limited, predictions based on analogous compounds

are provided with clear notation.

Spectroscopic Technique Key Features and Expected Values

¹H NMR

Aromatic Protons: Three signals in the aromatic

region (δ 6.8-7.8 ppm). Methoxy Group: A

singlet around δ 3.9 ppm. Ethoxy Group: A

quartet around δ 4.1 ppm and a triplet around δ

1.4 ppm. Carboxylic Acid Proton: A broad singlet

at δ > 10 ppm.

¹³C NMR

Carbonyl Carbon: Signal expected around 170

ppm. Aromatic Carbons: Signals between 110-

160 ppm. Methoxy Carbon: Signal around 56

ppm. Ethoxy Carbons: Signals around 64 ppm

and 15 ppm.

IR Spectroscopy

O-H Stretch (Carboxylic Acid): Broad band from

2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid):

Strong absorption around 1680-1710 cm⁻¹. C-O

Stretches (Ethers & Carboxylic Acid): Strong

absorptions in the 1200-1300 cm⁻¹ region.

Aromatic C-H Stretches: Signals around 3000-

3100 cm⁻¹.

Mass Spectrometry

Molecular Ion (M⁺): m/z = 196. Key Fragments:

Loss of H₂O (m/z = 178), loss of ethyl radical

(m/z = 167), loss of COOH (m/z = 151).
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In-depth Spectroscopic Analysis
¹H NMR Spectroscopy: The substitution pattern on the benzene ring dictates the chemical

shifts and coupling patterns of the aromatic protons. The electron-donating nature of the ethoxy

and methoxy groups will shield the aromatic protons, shifting them to slightly lower ppm values

compared to unsubstituted benzoic acid. The carboxylic acid proton is highly deshielded and

often appears as a broad signal due to hydrogen bonding and exchange with trace water in the

solvent.

¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is a key diagnostic peak.

The aromatic region will show six distinct signals for the six carbons of the benzene ring due to

the unsymmetrical substitution. The chemical shifts of the carbons attached to the oxygen

atoms (C3 and C4) will be significantly downfield due to the electronegativity of oxygen.

IR Spectroscopy: The most characteristic feature in the IR spectrum of a carboxylic acid is the

very broad O-H stretch. This broadening is a result of strong intermolecular hydrogen bonding,

forming dimers in the solid state and in concentrated solutions. The C=O stretching frequency

is also sensitive to hydrogen bonding and conjugation with the aromatic ring, appearing at a

lower wavenumber than in non-conjugated carboxylic acids.

Mass Spectrometry: In electron ionization mass spectrometry, the molecular ion peak provides

the molecular weight of the compound. The fragmentation pattern is crucial for structural

elucidation. For 3-Ethoxy-4-methoxybenzoic acid, characteristic losses of small, stable

molecules or radicals from the functional groups are expected.

Comparative Analysis with Derivatives
The spectroscopic properties of 3-Ethoxy-4-methoxybenzoic acid derivatives, such as its

methyl and ethyl esters, can be predicted and understood by considering the structural

changes relative to the parent acid.

Methyl 3-Ethoxy-4-methoxybenzoate
IUPAC Name: methyl 3-ethoxy-4-methoxybenzoate

Molecular Formula: C₁₁H₁₄O₄
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Molecular Weight: 210.23 g/mol

Key Spectroscopic Differences from the Parent Acid:

¹H NMR: The most significant change is the absence of the broad carboxylic acid proton

signal and the appearance of a new singlet for the methyl ester protons (-OCH₃) around δ

3.8-3.9 ppm.

¹³C NMR: The carbonyl carbon of the ester will be at a slightly different chemical shift

compared to the carboxylic acid, typically around 166-168 ppm. A new signal for the methyl

ester carbon will appear around 52 ppm.

IR Spectroscopy: The broad O-H stretch will be absent. The C=O stretch of the ester will

appear at a higher wavenumber, typically in the range of 1715-1730 cm⁻¹.

Mass Spectrometry: The molecular ion peak will be at m/z = 210. A characteristic fragment

will be the loss of the methoxy group (-OCH₃) from the ester, resulting in an ion at m/z = 179.

Ethyl 3-Ethoxy-4-methoxybenzoate
IUPAC Name: ethyl 3-ethoxy-4-methoxybenzoate

Molecular Formula: C₁₂H₁₆O₄

Molecular Weight: 224.25 g/mol

Key Spectroscopic Differences from the Parent Acid and Methyl Ester:

¹H NMR: Similar to the methyl ester, the carboxylic acid proton is absent. Instead, signals for

the ethyl ester group will be present: a quartet for the -OCH₂- protons around δ 4.3 ppm and

a triplet for the -CH₃ protons around δ 1.3 ppm.

¹³C NMR: The carbonyl carbon will be in a similar position to the methyl ester. The ethyl ester

carbons will give two signals: one for the -OCH₂- carbon around 61 ppm and one for the -

CH₃ carbon around 14 ppm.

IR Spectroscopy: The spectrum will be very similar to the methyl ester, with the absence of

the O-H stretch and a C=O stretch in the ester region.
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Mass Spectrometry: The molecular ion peak will be at m/z = 224. Fragmentation will likely

involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, giving a fragment at m/z =

179.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this

guide. Specific parameters may need to be optimized based on the instrumentation available.

NMR Spectroscopy

Sample Preparation Data Acquisition Data Analysis

Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) Transfer to NMR tube Place tube in NMR spectrometer (e.g., 400 MHz) Acquire ¹H and ¹³C spectra Process data (Fourier transform, phase, and baseline correction) Reference spectra (e.g., to TMS) Integrate ¹H signals and assign peaks Assign ¹³C peaks

Click to download full resolution via product page

Workflow for NMR Spectroscopic Analysis.

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in

approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-

d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a

relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak or an internal

standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR)-FTIR, place a small

amount of the solid sample directly onto the ATR crystal. Ensure good contact between the

sample and the crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record

the sample spectrum. The instrument software will automatically subtract the background.

Data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common

method. For less volatile compounds, direct infusion or a solids probe can be used.

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common

hard ionization method that provides detailed fragmentation patterns. Electrospray Ionization

(ESI) is a softer ionization technique that is useful for determining the molecular weight.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Conclusion
The spectroscopic characterization of 3-Ethoxy-4-methoxybenzoic acid and its derivatives is

a critical step in their synthesis and application. By understanding the fundamental principles of

NMR, IR, and Mass Spectrometry, and by comparing the spectra of the parent acid with its

ester derivatives, researchers can confidently identify and differentiate these compounds. The
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detailed protocols provided in this guide serve as a starting point for obtaining high-quality

spectroscopic data, ensuring the integrity and reproducibility of scientific findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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